N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic small molecule characterized by a triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety at the 8-position and a benzo[d]oxazol-2-one group via an acetamide bridge. This compound exemplifies advanced medicinal chemistry design, leveraging fused aromatic systems and heteroatom-rich scaffolds to enhance target binding and metabolic stability. The triazolopyridine core is known for its role in kinase inhibition, while the 1,2,4-oxadiazole and benzooxazolone groups contribute to hydrogen-bonding interactions and resistance to enzymatic degradation .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O4/c1-11-21-18(30-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(27)10-26-13-6-2-3-7-14(13)29-19(26)28/h2-8H,9-10H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHWDDGGBMADMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex heterocyclic molecule that incorporates multiple pharmacophores known for their biological activity. This article explores its biological properties, focusing on its anticancer potential and mechanisms of action.
Structural Overview
This compound features:
- 1,2,4-Oxadiazole and [1,2,4]Triazole rings known for their diverse biological activities.
- A benzo[d]oxazole moiety that enhances its interaction with biological targets.
The structural complexity suggests potential interactions with various biological pathways.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The incorporation of oxadiazole and triazole rings in the compound enhances its cytotoxicity against various cancer cell lines. Studies have shown that compounds with similar scaffolds can inhibit key enzymes involved in cancer progression:
-
Inhibition of Enzymes :
- Compounds targeting thymidylate synthase , HDAC , and telomerase have demonstrated effective antiproliferative effects on cancer cells .
- The specific interactions of the oxadiazole moiety with nucleic acids and proteins suggest a mechanism of action that disrupts cellular processes essential for tumor growth .
-
Cell Line Studies :
- In vitro studies have reported cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and others .
- For instance, a recent study highlighted that oxadiazole derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating potent activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Compounds similar to the target molecule have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Case Studies
Several studies highlight the effectiveness of compounds containing oxadiazole and triazole rings:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Oxadiazole derivative | MCF-7 | 5.0 | Apoptosis induction | |
| Triazole-based compound | NALM-6 | 7.5 | Cell cycle arrest |
These findings underscore the potential of structurally similar compounds in developing new anticancer therapies.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives of oxadiazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies have indicated that compounds with similar structures inhibit the growth of various cancer cell lines significantly .
- Mechanism of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. This is particularly relevant in the context of chronic conditions where inflammation plays a key role.
Case Study 1: Antimicrobial Evaluation
A series of synthesized oxadiazole derivatives were tested against standard bacterial strains. Results showed that certain compounds exhibited comparable efficacy to existing antibiotics .
Case Study 2: Anticancer Activity
In a comparative study involving various oxadiazole derivatives against different cancer cell lines (including SNB-19 and OVCAR-8), some compounds displayed over 85% growth inhibition . This suggests that the structural features of this compound may enhance its anticancer efficacy.
Comparison with Similar Compounds
Compound 1 : N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide ()
- Core Structure : Benzo[b]oxazolo[3,4-d][1,4]oxazin fused with pyridine.
- Key Features :
- Contains a 5-methyl-1,2,4-oxadiazole group (shared with the target compound).
- Incorporates a tetrahydrobenzooxazolo-oxazin ring, enhancing rigidity but reducing solubility compared to the triazolopyridine core.
- Synthesis : Prepared via Suzuki coupling between bromopyridyl and oxadiazole intermediates .
Target Compound
- Core Structure : Triazolo[4,3-a]pyridine with benzo[d]oxazol-2-one.
- Key Features: Combines the planar triazolopyridine system (ideal for π-π stacking in kinase binding pockets) with the polar benzooxazolone group (enhances solubility and hydrogen bonding). The methyl-oxadiazole group improves metabolic stability relative to non-heterocyclic substituents.
Structural and Pharmacokinetic Comparison
Structure-Activity Relationship (SAR) Insights
- Triazolo[4,3-a]pyridine vs. Benzooxazolo-oxazin : The triazolopyridine core in the target compound offers superior planarity for kinase inhibition compared to the sterically hindered benzooxazolo-oxazin in Compound 1 .
- Benzooxazolone vs. Aniline : The benzooxazolone group enhances aqueous solubility and hydrogen-bonding capacity relative to the aniline group in Compound 2, which may reduce off-target effects .
- Oxadiazole Substituents : The 3-methyl-1,2,4-oxadiazole in both the target compound and Compound 1 improves metabolic stability by resisting cytochrome P450 oxidation .
Analytical Techniques for Comparison
- Molecular Networking : LC/MS-based dereplication () clusters the target compound with other oxadiazole/triazole-containing molecules (cosine score >0.8), indicating shared fragmentation pathways and structural homology .
- Crystallography : SHELX software () enables precise determination of the triazolopyridine core’s conformation, critical for rational drug design .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-triazolo[4,3-a]pyridine core in this compound?
The 1,2,4-triazolo[4,3-a]pyridine scaffold can be synthesized via cyclization reactions using hydrazine derivatives and α-haloketones. For example, reaction of 3-amino-1,2,4-triazole with 2-bromoacetylpyridine under reflux in acetic acid yields the triazolopyridine core. Optimization of reaction time (4–6 hours) and stoichiometric ratios (1:1.2) minimizes side products like uncyclized intermediates . Purity can be enhanced via recrystallization from ethanol or methanol.
Q. How can the molecular structure of this compound be confirmed post-synthesis?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. For non-crystalline samples, high-resolution mass spectrometry (HRMS) combined with - and -NMR spectroscopy is critical. Key NMR signals include the methylene protons (δ 4.2–4.5 ppm) linking the triazolopyridine and acetamide moieties and the oxadiazole methyl group (δ 2.4–2.6 ppm) .
Q. What analytical methods are suitable for assessing purity and stability?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (60:40 to 90:10) resolves impurities. Stability studies under accelerated conditions (40°C, 75% RH for 14 days) should monitor degradation products via LC-MS. Oxidative degradation of the oxadiazole ring is a common instability; inert atmosphere storage is recommended .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for key steps like oxadiazole formation. Reaction path sampling using software like Gaussian or ORCA identifies bottlenecks, such as poor regioselectivity in triazole cyclization. Machine learning models trained on analogous heterocycle syntheses (e.g., imidazo[1,2-b]pyridazines) can prioritize solvent/base combinations to improve yields .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Discrepancies in IC values may arise from assay-specific factors (e.g., protein binding, redox interference). Conduct orthogonal assays:
Q. How can the role of the 3-methyl-1,2,4-oxadiazole substituent in pharmacological activity be elucidated?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., 3-ethyl, 3-phenyl). Compare their binding kinetics (SPR) and cellular potency (e.g., luciferase reporter assays). Molecular dynamics simulations (AMBER or GROMACS) reveal how steric/electronic effects of the methyl group modulate target interactions .
Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?
Use CRISPR-Cas9-generated knockout cell lines to confirm target dependency. For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) profiling with LC-MS/MS quantification of compound and metabolites. Spatial omics (e.g., MALDI imaging) maps tissue-specific target engagement .
Methodological Notes
- Crystallographic Refinement: For SHELXL, refine hydrogen atoms isotropically and apply restraints for disordered regions (e.g., the benzo[d]oxazol-2-one moiety) .
- Synthetic Scalability: Pilot-scale reactions (10–50 g) require careful control of exothermic cyclization steps using jacketed reactors with <5°C/min temperature ramping .
- Data Reproducibility: Archive raw NMR (FID files) and HPLC chromatograms in repositories like Zenodo to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
